
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with benzylamino and diethoxy groups The tetrachlorozinc(2-) anion balances the charge of the diazonium cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by reduction to form an amine. This amine is then diazotized to form the diazonium salt. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by diazotization under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be substituted by nucleophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or hydroxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or hydroxylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in diazonium coupling reactions.
Biology: The compound’s derivatives may have potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates through diazonium coupling reactions. These intermediates can interact with various molecular targets, leading to different chemical transformations. The specific pathways involved depend on the nature of the substituents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(benzylamino)-3-chloro-1,4-benzoquinone
- 4-(benzylamino)-2-hydroxybenzoic acid
- 2-(benzylamino)-4-iodophenylamine
Uniqueness
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its combination of benzylamino and diethoxy substituents on the benzene ring, along with the diazonium group
Eigenschaften
CAS-Nummer |
85750-36-3 |
|---|---|
Molekularformel |
C34H40Cl4N6O4Zn |
Molekulargewicht |
803.9 g/mol |
IUPAC-Name |
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H20N3O2.4ClH.Zn/c2*1-3-21-16-11-15(20-18)17(22-4-2)10-14(16)19-12-13-8-6-5-7-9-13;;;;;/h2*5-11,19H,3-4,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
JGPAFURGSVRZPS-UHFFFAOYSA-J |
Kanonische SMILES |
CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)[N+]#N.CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


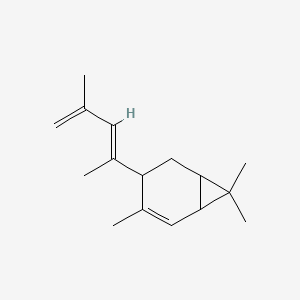

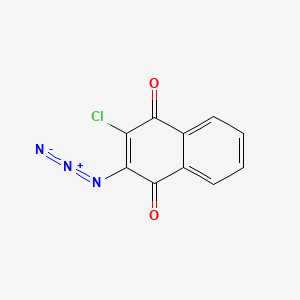

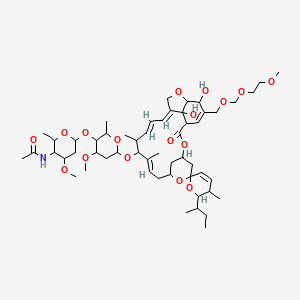
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
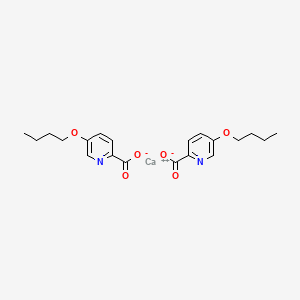
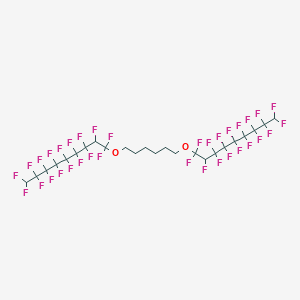
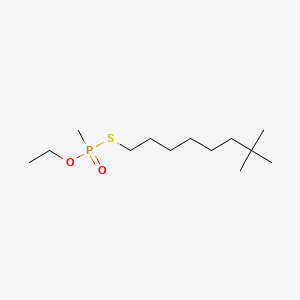
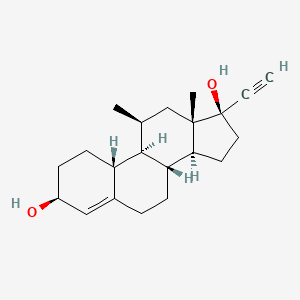
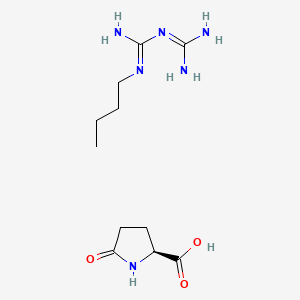
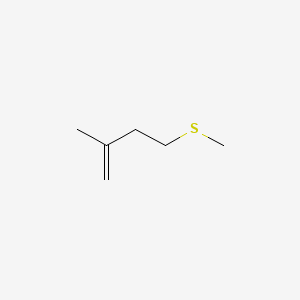
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)

